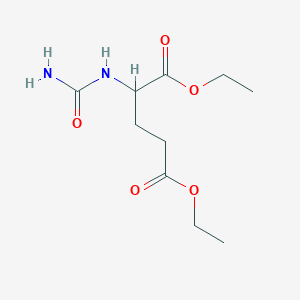![molecular formula C23H30N2OS B12597076 Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-](/img/structure/B12597076.png)
Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- is a complex organic compound with a unique structure that combines elements of acetamide, cyclohexyl, cyclopentylmethyl, and quinolinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- typically involves multiple steps, starting with the preparation of the quinoline derivative. The cyclopentylmethyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the thioether linkage. The final step involves the acylation of the cyclohexylamine with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinoline derivatives
Substitution: Substituted acetamide derivatives
科学的研究の応用
Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thioether group can interact with proteins, affecting their structure and function. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
- N-(2-Aminocyclohexyl)acetamide
- N-Cyclohexylacetamide
- 2-Acetylaminocyclohexylamine
Uniqueness
Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- is unique due to its combination of structural features, which confer distinct chemical and biological properties
特性
分子式 |
C23H30N2OS |
|---|---|
分子量 |
382.6 g/mol |
IUPAC名 |
N-cyclohexyl-2-[3-(cyclopentylmethyl)quinolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H30N2OS/c26-22(24-20-11-2-1-3-12-20)16-27-23-19(14-17-8-4-5-9-17)15-18-10-6-7-13-21(18)25-23/h6-7,10,13,15,17,20H,1-5,8-9,11-12,14,16H2,(H,24,26) |
InChIキー |
ZIUSPNJLIQVPPO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C=C2CC4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


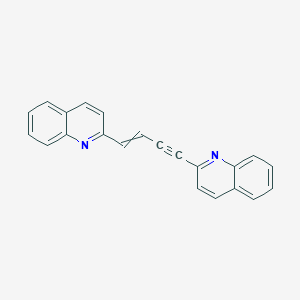
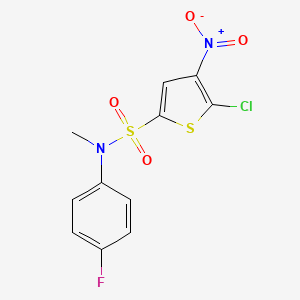
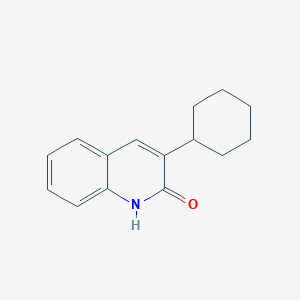
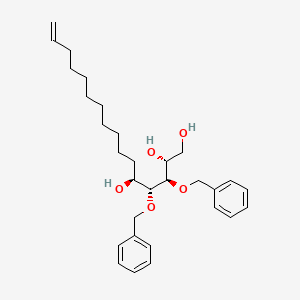
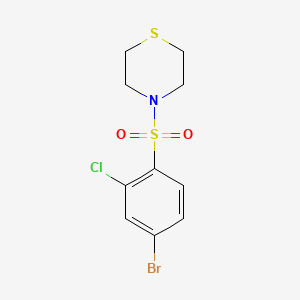
![6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol](/img/structure/B12597030.png)
![Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-](/img/structure/B12597034.png)

![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
![4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B12597071.png)
